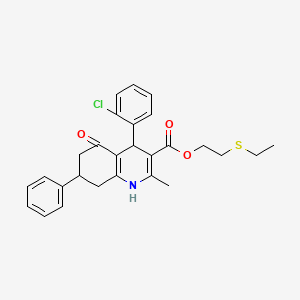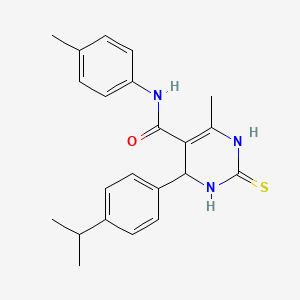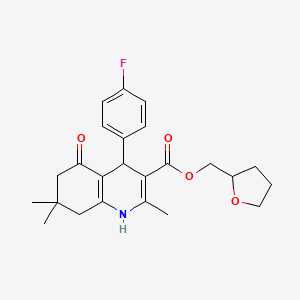
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MI-219 is a potent inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of the p53 tumor suppressor protein.
作用機序
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide is a potent inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a key tumor suppressor protein. In normal cells, MDM2 binds to p53 and targets it for degradation, thereby preventing the accumulation of p53 and its activation. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell survival and proliferation. This compound binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to accumulate and become activated. This leads to the induction of p53-dependent apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory and anti-viral effects. However, this compound has not been extensively studied for its biochemical and physiological effects in non-cancer cells.
実験室実験の利点と制限
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the MDM2-p53 interaction, which makes it a useful tool for studying this pathway. However, this compound also has some limitations for lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has not been extensively studied for its off-target effects, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide. One direction is to further investigate its potential use in cancer therapy. This compound has shown promising results in preclinical studies, but more studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential use in other diseases, such as Alzheimer's disease and viral infections. This compound has shown some promising results in these areas, but more studies are needed to determine its potential. Finally, future studies should investigate the off-target effects of this compound and develop more potent and specific inhibitors of the MDM2-p53 interaction.
合成法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-bromo-2-chloro-1,3-dioxolane, which is then reacted with 2-aminobenzophenone to give 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide. This intermediate is then reacted with 1-methyl-2-phenylethylamine to give this compound.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-methyl-2-phenylethyl)butanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce p53-dependent apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its potential use in cancer therapy, this compound has also been studied for its potential use in other diseases, such as Alzheimer's disease and viral infections.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(14-16-8-3-2-4-9-16)22-19(24)12-7-13-23-20(25)17-10-5-6-11-18(17)21(23)26/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFKODQOSCJQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R*,4R*)-4-(1-azepanyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4955104.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
![N,N'-1,2-ethanediylbis[2-(trifluoromethyl)benzamide]](/img/structure/B4955128.png)
![diethyl [4-(4-fluorophenoxy)butyl]malonate](/img/structure/B4955131.png)
![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B4955135.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4955139.png)
![N-allyl-N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4955152.png)

![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-6-oxo-N-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4955165.png)
![ethyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B4955173.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4955191.png)
![5-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4955203.png)

